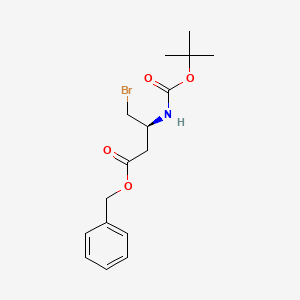

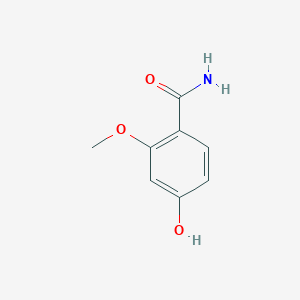

![molecular formula C12H14N2O B3156928 3-(Piperidin-4-yl)benzo[d]isoxazole CAS No. 84163-68-8](/img/structure/B3156928.png)

3-(Piperidin-4-yl)benzo[d]isoxazole

Descripción general

Descripción

3-(Piperidin-4-yl)benzo[d]isoxazole is a chemical compound known for its significant role in medicinal chemistry. It is often used as a scaffold in the development of various pharmacologically active agents, particularly in the field of antipsychotic drugs. The compound’s structure includes a piperidine ring attached to a benzo[d]isoxazole moiety, which contributes to its unique chemical properties and biological activities .

Mecanismo De Acción

Target of Action

The primary target of 3-(Piperidin-4-yl)benzo[d]isoxazole is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, enhancing its inhibitory effects .

Mode of Action

This compound acts as a GlyT1 inhibitor . It binds to the GlyT1 transporter, preventing the reuptake of glycine from the synaptic cleft. This results in an increased concentration of glycine, which can then bind to more glycine receptors and exert its inhibitory effects .

Biochemical Pathways

The inhibition of GlyT1 by this compound affects the glycinergic neurotransmission pathway . By increasing the concentration of glycine in the synaptic cleft, this compound enhances the activation of glycine receptors. This leads to an increase in the influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .

Pharmacokinetics

This suggests that the compound is likely to be well-absorbed and distributed in the brain, where it can exert its effects on GlyT1 .

Result of Action

The inhibition of GlyT1 by this compound leads to an increase in the concentration of glycine in the synaptic cleft . This results in enhanced activation of glycine receptors, leading to increased neuronal inhibition. This mechanism of action is associated with the treatment of conditions like schizophrenia , where enhancing inhibitory neurotransmission can help to balance neuronal activity and alleviate symptoms .

Action Environment

The action of this compound is influenced by factors such as the presence of GlyT1 and the concentration of glycine in the synaptic cleft It’s also important to note that the compound’s action may be influenced by interactions with other medications or substances that affect glycine levels or GlyT1 activity .

Análisis Bioquímico

Biochemical Properties

3-(Piperidin-4-yl)benzo[d]isoxazole acts as a selective GlyT1 inhibitor. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors, which require glycine as a co-agonist . This interaction is particularly important in the context of schizophrenia, where NMDA receptor hypofunction is implicated in the pathophysiology of the disease .

Cellular Effects

This compound has been shown to influence various cellular processes. In neuronal cells, the compound enhances NMDA receptor activity by increasing synaptic glycine levels . This enhancement can lead to improved synaptic plasticity and cognitive function. Additionally, this compound has been observed to modulate cell signaling pathways associated with neurotransmission and neuroprotection . These effects are crucial for its potential therapeutic application in neuropsychiatric disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of GlyT1. The compound binds to the transporter, preventing glycine reuptake and thereby increasing extracellular glycine levels . This increase in glycine enhances NMDA receptor activation, which is essential for synaptic plasticity and cognitive function . Additionally, the compound’s selectivity for GlyT1 over other transporters and receptors minimizes off-target effects, making it a promising candidate for therapeutic development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in synaptic glycine levels and prolonged enhancement of NMDA receptor activity . These findings suggest that the compound could have lasting therapeutic benefits in chronic treatment scenarios.

Dosage Effects in Animal Models

Studies in animal models have revealed that the effects of this compound are dose-dependent. At lower doses, the compound effectively inhibits GlyT1 and enhances NMDA receptor activity without significant adverse effects . At higher doses, some toxic effects have been observed, including potential neurotoxicity and behavioral changes . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes . The compound interacts with several enzymes, including cytochrome P450 isoforms, which facilitate its breakdown into metabolites . These metabolites are then excreted via the kidneys. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system targets . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal tissues . This efficient transport and distribution are essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with GlyT1 . The compound’s localization is influenced by its chemical structure, which allows it to target specific compartments within neurons . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to its site of action, ensuring its effectiveness in modulating synaptic glycine levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene, followed by cyclization to form the isoxazole ring. This process can be carried out under various conditions, including the use of strong bases like sodium hydride or potassium tert-butoxide . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimized conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Análisis De Reacciones Químicas

Types of Reactions

3-(Piperidin-4-yl)benzo[d]isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include N-alkylated or N-acylated derivatives, which can further be used in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

3-(Piperidin-4-yl)benzo[d]isoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Studied for its interactions with biological macromolecules.

Industry: Utilized in the development of new materials with specific chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its use in the synthesis of paliperidone, an antipsychotic drug.

4-Benzoylpiperidine: Another GlyT1 inhibitor with a similar mechanism of action.

Uniqueness

3-(Piperidin-4-yl)benzo[d]isoxazole stands out due to its high selectivity and potency as a GlyT1 inhibitor. Its unique structure allows for specific interactions with the GlyT1 transporter, making it a valuable scaffold in the development of antipsychotic agents .

Propiedades

IUPAC Name |

3-piperidin-4-yl-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIQPPQTKPFHLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004428 | |

| Record name | 3-(Piperidin-4-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-68-8 | |

| Record name | 3-(Piperidin-4-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

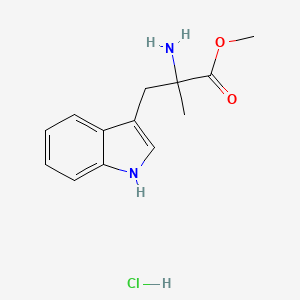

![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)

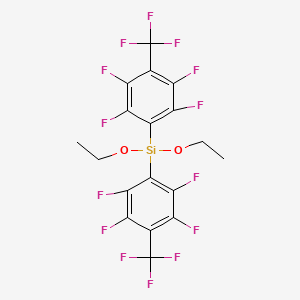

![4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3156874.png)

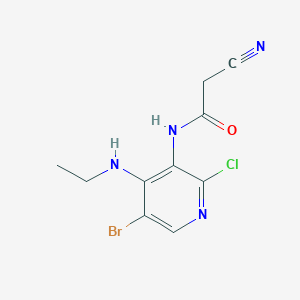

![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)

![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)